

Pegasus Gene Fusion Tool: Technical Support Center

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the **Pegasus** gene fusion tool from the Rabadan Lab.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the installation and setup of the **Pegasus** gene fusion tool.

Dependency and Environment Issues

Q: I'm encountering errors when trying to install the required Python packages. What could be the issue?

A: Installation problems with Python packages for **Pegasus** are often related to the use of Python 2.7, which is no longer actively maintained. Here are some common issues and solutions:

- pip errors: Your version of pip may be too old or incompatible with modern package repositories.
 - Solution: It is highly recommended to use a virtual environment to manage dependencies for **Pegasus**. This isolates the required packages from your system's Python installation.
 - Install virtualenv: pip install virtualenv



- Create a virtual environment: virtualenv pegasus env
- Activate the environment: source pegasus_env/bin/activate
- Within the activated environment, install the required packages: pip install numpy pandas scikit-learn== (specify a version compatible with Python 2.7 if necessary).
- Compiler errors during installation: Some Python packages may need to be compiled from source, which can fail if you don't have the necessary build tools installed.
 - Solution: Install the appropriate development tools for your system. For example, on Debian/Ubuntu, you can run: sudo apt-get install build-essential python-dev.

Q: I'm getting a "command not found" error for java or perl. How do I fix this?

A: This error indicates that the Java or Perl executable is not in your system's PATH.

Solution:

- Check installation: First, ensure that Java and Perl are installed on your system. You can check this by typing java -version and perl -v in your terminal.
- Set environment variables: If they are installed but not found, you will need to add their installation directories to your system's PATH environment variable. The process for this varies depending on your operating system (Windows, macOS, or Linux).[1][2][3][4][5] For Linux and macOS, you can typically add a line to your .bashrc or .zshrc file, for example: export PATH="/path/to/java/bin:\$PATH".

Q: My Perl scripts are failing with an error about a missing module. How do I install Perl modules?

A: **Pegasus** relies on certain Perl modules. If they are not found, the scripts will fail.

- Solution: You can install Perl modules using the Comprehensive Perl Archive Network (CPAN).
 - Open the CPAN shell: sudo cpan



- Install the required module: install
- Common issues with CPAN can include needing to have make installed on your system.[6]
 [7] On Debian/Ubuntu, you can install it with sudo apt-get install make.

Configuration and Setup Problems

Q: The train_model.py script is failing. What should I check?

A: The train_model.py script is essential for preparing **Pegasus** for analysis. Failures can be due to several reasons:

- Incorrect Python environment: The script must be run with Python 2.7 and have numpy, pandas, and scikit-learn installed.
 - Solution: Ensure you have activated the correct virtual environment where these specific dependencies are installed.
- File permissions: You may not have the necessary permissions to write the output files in the learn directory.
 - Solution: Check the permissions of the learn directory and its parent directories. Use chmod to grant write permissions if necessary.

Q: I'm having trouble setting up the configuration file. What are the key things to look out for?

A: The configuration file tells **Pegasus** where to find important files and sets parameters for the analysis. Errors in this file are a common source of problems.

- Incorrect file paths: The most frequent issue is incorrect paths to the **Pegasus** repository, human genome files, and annotation files.[8]
 - Solution: Use absolute paths to these files and directories to avoid ambiguity. Doublecheck for typos and ensure that the files exist at the specified locations.
- Formatting errors: The configuration file has a specific format that must be followed.



 Solution: Use the provided template configuration file as a guide and be careful not to alter the structure.

Q: Where can I find the hg19 human genome and annotation files?

A: The hg19 reference genome is required for **Pegasus**.

• Solution: You can download the hg19 reference genome from sources like the UCSC Genome Browser.[9][10][11] The necessary files typically include hg19.fa, hg19.fa.fai, and an Ensembl GTF file for GRCh37.[9] Be sure to download the correct versions of these files.

Frequently Asked Questions (FAQs)

Q: I see there are multiple tools named "Pegasus." How do I know I'm using the right one?

A: This is a common point of confusion. The **Pegasus** tool for gene fusion analysis is from the Rabadan Lab at Columbia University. Another popular tool with the same name is used for single-cell RNA-seq analysis. Ensure you are using the correct tool for your research to avoid installation and analysis issues.

Q: Can I use a newer version of Python, like Python 3?

A: The original **Pegasus** gene fusion tool was developed using Python 2.7. Using a newer version of Python will likely lead to compatibility issues and errors. It is strongly recommended to use a Python 2.7 environment for this tool.

Q: How do I create the data spec.txt file?

A: The data_spec.txt file is a tab-separated file that provides information about your input samples.[12] It typically contains columns for the sample name, the path to the fusion detection tool's output file, and the type of fusion detection tool used. Refer to the sample files provided with the **Pegasus** software for the exact format.

Quantitative Data Summary

The following table summarizes the key software dependencies and their recommended versions for the **Pegasus** gene fusion tool.

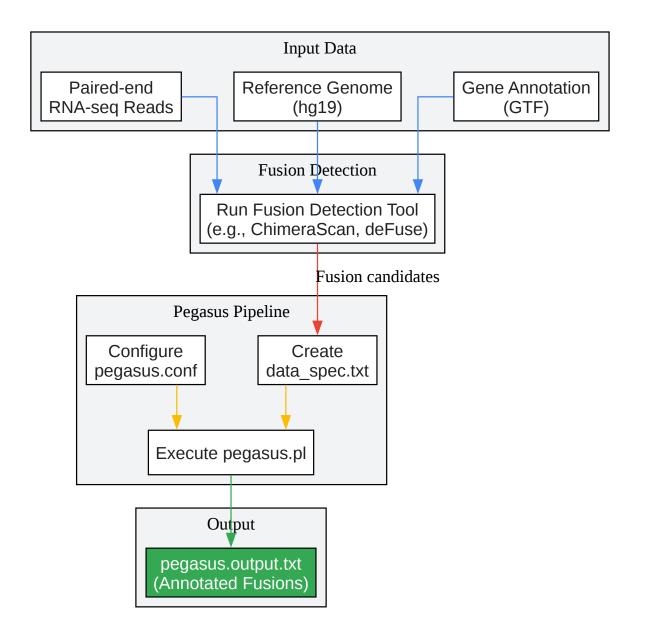


Dependency	Туре	Recommended Version/Details
Operating System	Software	UNIX-like (e.g., Linux, macOS)
Java	Software	Version 1.6 or later
Perl	Software	Version 5.10 or later
Python	Software	2.7.x
numpy	Python Library	Check for compatibility with Python 2.7
pandas	Python Library	Check for compatibility with Python 2.7
scikit-learn	Python Library	Check for compatibility with Python 2.7

Experimental Workflow for Gene Fusion Analysis using Pegasus

The following diagram illustrates the general workflow for using **Pegasus** to identify and annotate oncogenic gene fusions from RNA-seq data.





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